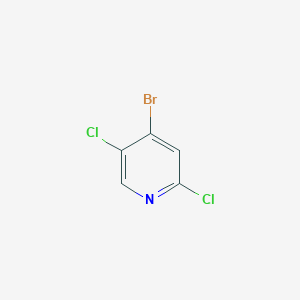
4-Bromo-2,5-dichloropyridine
Übersicht
Beschreibung
4-Bromo-2,5-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It is a solid substance stored at 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound can be achieved using 2-amino-4-thloropyridine as a starting raw material. A key intermediate is obtained through the bromination reaction, with a yield greater than 80%. The this compound is then obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2BrCl2N/c6-3-1-5(8)9-2-4(3)7/h1-2H . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents.Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.89 . It is a solid substance stored at 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Selective Functionalization of Dichloropyridines
4-Bromo-2,5-dichloropyridine can be selectively functionalized at various sites, enabling precise chemical modifications. This property is useful in synthetic organic chemistry for creating complex molecules with specific structural features. For instance, dichloropyridines such as this compound can undergo deprotonation at specific positions, allowing for targeted reactions and the creation of diverse derivatives (Marzi, Bigi, & Schlosser, 2001).
Halogen/Halogen Displacement in Pyridines
In studies involving silyl-mediated halogen/halogen displacement, compounds like this compound demonstrate unique reactivity patterns. These reactions are significant in the synthesis of halogenated pyridines, which are important intermediates in pharmaceutical and agrochemical industries. The selective halogen displacement at specific positions in the pyridine ring showcases the compound's versatility in synthetic chemistry (Schlosser & Cottet, 2002).
Amination Reactions
This compound is also a valuable substrate in selective amination reactions. These reactions are crucial in synthesizing various aminated pyridine derivatives, which have wide-ranging applications in medicinal chemistry and materials science. For example, the catalyzed amination of dichloropyridines leads to highly selective and efficient formation of amino-substituted pyridine products (Ji, Li, & Bunnelle, 2003).
Suzuki Cross-Coupling Reactions
This compound plays a key role in Suzuki cross-coupling reactions. This reaction type is fundamental in creating biaryl compounds, often used in the development of new pharmaceuticals and advanced materials. The ability of this compound to engage in these reactions demonstrates its utility in complex molecular synthesis (Nazeer et al., 2020).
Safety and Hazards
The safety information for 4-Bromo-2,5-dichloropyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Wirkmechanismus
Mode of Action
It is known that halogenated pyridines, such as 4-bromo-2,5-dichloropyridine, can participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis.
Biochemical Pathways
It is known that halogenated pyridines can be involved in various biochemical processes, including the synthesis of drug-like compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, safety data suggests that exposure to the compound should be minimized and appropriate exhaust ventilation should be provided when handling the compound .
Eigenschaften
IUPAC Name |
4-bromo-2,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWPWIYBRGEYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657722 | |
| Record name | 4-Bromo-2,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184917-16-5 | |
| Record name | 4-Bromo-2,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


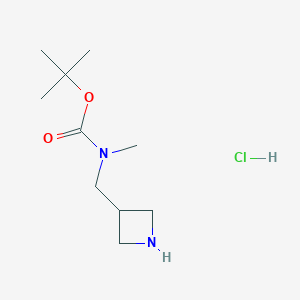

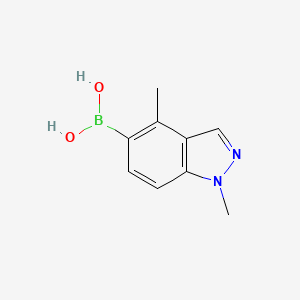
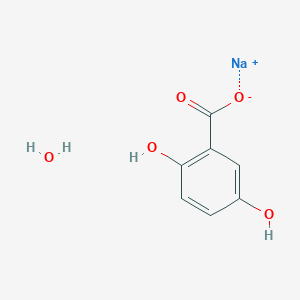
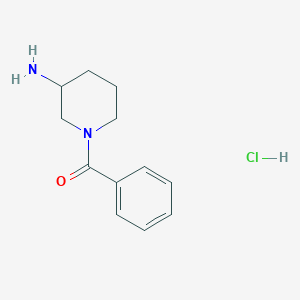

![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)
![Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate](/img/structure/B1438429.png)

![3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine](/img/structure/B1438433.png)


![9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1438438.png)
![4-amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1438443.png)
